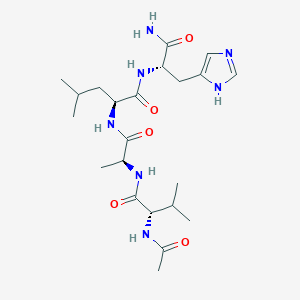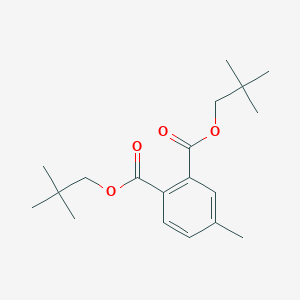
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .
化学反应分析
Types of Reactions
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2,2-dimethylpropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
科学研究应用
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
相似化合物的比较
Similar Compounds
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Diisononyl phthalate: Used in the production of flexible PVC.
Uniqueness
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides distinct physical properties such as higher thermal stability and lower volatility compared to other phthalate esters .
属性
CAS 编号 |
368884-44-0 |
|---|---|
分子式 |
C19H28O4 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-13-8-9-14(16(20)22-11-18(2,3)4)15(10-13)17(21)23-12-19(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI 键 |
VAXNGKIWCWPQOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(C)(C)C)C(=O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


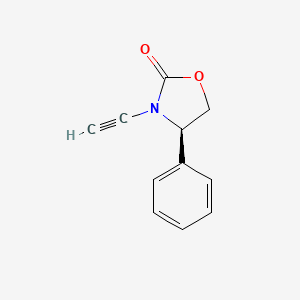
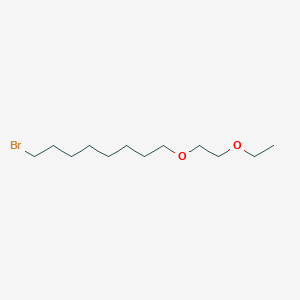

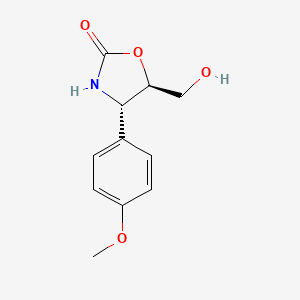
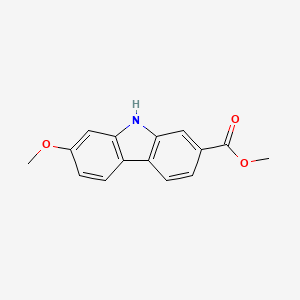

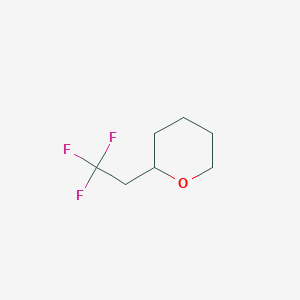
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
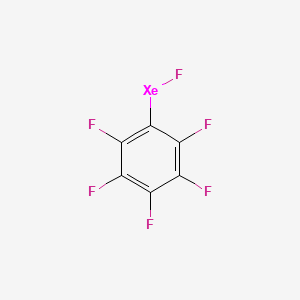
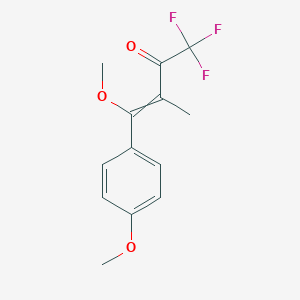
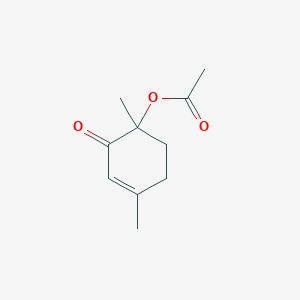
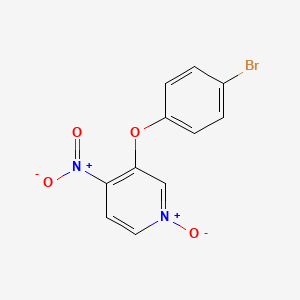
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
